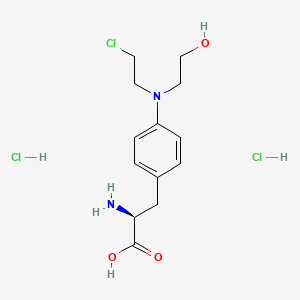

Monohydroxy Melphalan (hydrochloride)

Description

Contextualization within the Research Landscape of Nitrogen Mustard Analogues

Nitrogen mustards are a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. drugbank.commdpi.com Their cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and subsequent inhibition of DNA replication and transcription. nih.govwikipedia.orgnih.gov Melphalan (B128), a phenylalanine derivative of nitrogen mustard, is a prominent member of this class. mdpi.comnih.gov Research into nitrogen mustard analogues often focuses on enhancing their selectivity for tumor cells and overcoming drug resistance. mdpi.comnih.gov Monohydroxy Melphalan, as a direct derivative of Melphalan, is integral to this research, helping scientists understand the chemical transformations these drugs undergo in biological systems.

Significance as a Principal Metabolite and Degradation Product of Melphalan

Monohydroxy Melphalan is formed through the non-enzymatic hydrolysis of Melphalan in aqueous solutions, including plasma and cell culture media. nih.govmedchemexpress.comcaymanchem.com This hydrolysis is a critical factor in the pharmacokinetics of Melphalan, as it represents a primary pathway of inactivation. nih.gov The degradation of Melphalan to Monohydroxy Melphalan and subsequently to Dihydroxy Melphalan is a time-dependent process. nih.gov The study of these degradation products is essential for accurately interpreting in vitro chemosensitivity assays and understanding the active lifespan of Melphalan in a physiological environment. nih.gov

Historical Perspective of its Discovery and Early Characterization in Research Settings

Melphalan itself was first synthesized in the mid-20th century. nih.gov The recognition of its hydrolysis products, including Monohydroxy Melphalan, came with the advancement of analytical techniques that allowed for the detailed study of drug metabolism. Early research in the 1980s focused on characterizing the degradation kinetics of Melphalan in vitro. nih.gov These studies established the formation of Monohydroxy Melphalan and its subsequent conversion to Dihydroxy Melphalan, providing foundational knowledge for later pharmacokinetic and pharmacodynamic investigations. nih.gov A 1988 study by Bosanquet and Bird was pivotal in detailing the in vitro degradation of melphalan and its implications for chemosensitivity testing. nih.gov

Current State of Research and Emerging Investigative Avenues

Current research continues to explore the nuances of Melphalan's activity and its metabolites. Modern analytical methods, such as liquid chromatography-tandem mass spectrometry, have enabled more precise quantification of Melphalan and its hydrolysis products in biological samples. caymanchem.com There is ongoing interest in developing novel Melphalan analogues and prodrugs to improve its therapeutic index. nih.govmdpi.commdpi.com Understanding the biological activity of metabolites like Monohydroxy Melphalan is crucial in this endeavor. For instance, studies have investigated the cytotoxic and DNA-damaging potential of Monohydroxy Melphalan itself. caymanchem.com Emerging research avenues may include a more in-depth analysis of the immunomodulatory effects of Melphalan and its metabolites and the development of strategies to mitigate drug resistance, a significant challenge in Melphalan therapy. nih.govresearchgate.net

Defined Scope of Academic Inquiry for Monohydroxy Melphalan (hydrochloride)

The academic inquiry into Monohydroxy Melphalan (hydrochloride) is primarily focused on several key areas:

Pharmacokinetics and Metabolism: Investigating its formation, distribution, and elimination as a metabolite of Melphalan. nih.govnih.gov

Analytical Chemistry: Developing and refining methods for its detection and quantification in biological matrices. caymanchem.com

Drug Development: Using the understanding of its properties to inform the design of new, more stable, and effective Melphalan analogues and delivery systems. nih.govmdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H21Cl3N2O3 |

|---|---|

Molecular Weight |

359.7 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C13H19ClN2O3.2ClH/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19;;/h1-4,12,17H,5-9,15H2,(H,18,19);2*1H/t12-;;/m0../s1 |

InChI Key |

UYAOCCFUQBFMKY-LTCKWSDVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl.Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies for Research Applications

The generation of Monohydroxy Melphalan (B128) for research purposes primarily revolves around two main strategies: the controlled hydrolysis of its parent compound, Melphalan, and, theoretically, through direct synthetic routes involving regiospecific hydroxylation.

Synthetic Pathways for Monohydroxy Melphalan (hydrochloride)

The most documented method for producing Monohydroxy Melphalan is through the controlled hydrolysis of Melphalan. nih.gov Melphalan is known to degrade in aqueous solutions, with the primary degradation pathway involving the sequential hydrolysis of its two chloroethyl groups to form Monohydroxy Melphalan and subsequently Dihydroxy Melphalan. researchgate.netresearchgate.net

Controlled Hydrolysis of Melphalan:

The hydrolysis of Melphalan to Monohydroxy Melphalan can be achieved by incubating Melphalan in an aqueous solution. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the composition of the aqueous medium. nih.govnih.gov For research applications requiring the specific isolation of Monohydroxy Melphalan, careful control of these reaction conditions is paramount to maximize its yield and minimize the formation of the Dihydroxy Melphalan by-product. Studies have shown that the half-life of Melphalan in cell culture medium at 37°C is approximately 66 minutes, with Monohydroxy Melphalan having a subsequent half-life of around 58 minutes. nih.gov This indicates that a timed reaction followed by rapid isolation is necessary to obtain a high purity of the desired monohydroxylated compound.

A general laboratory procedure would involve dissolving Melphalan in a suitable aqueous buffer and monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal time point for quenching the reaction and proceeding with purification. nih.govresearchgate.net

Regiospecific Hydroxylation Approaches:

While the hydrolysis of Melphalan is the more common approach, the direct synthesis of Monohydroxy Melphalan via regiospecific hydroxylation of a suitable precursor represents a more elegant and potentially more controllable synthetic strategy. This would likely start from a protected L-phenylalanine derivative. A key challenge in this approach is the selective introduction of a single hydroxyl group onto one of the chloroethyl arms of the bis(2-chloroethyl)amino moiety without affecting the other chloroethyl group or other reactive sites on the molecule.

Methodologies for Stereoisomeric Control

Maintaining the L-stereochemistry of the phenylalanine backbone is critical, as the biological activity of Melphalan and its derivatives is known to be stereospecific. asianpubs.org

When producing Monohydroxy Melphalan via the hydrolysis of L-Melphalan, the stereocenter at the alpha-carbon of the phenylalanine moiety is generally preserved. The hydrolysis reaction occurs at the chloroethyl side chain and does not typically affect the chiral integrity of the amino acid core.

For a de novo synthesis, stereochemical control would be established early in the synthetic sequence. This is commonly achieved by starting with the commercially available and optically pure L-phenylalanine. Subsequent synthetic steps would be designed to avoid racemization of the chiral center. Protecting group strategies for the amino and carboxylic acid functionalities of the L-phenylalanine starting material are crucial to prevent unwanted side reactions and maintain stereochemical purity throughout the synthesis. chemicalbook.com

Optimized Isolation and Purification Techniques for Research-Grade Material

The isolation and purification of Monohydroxy Melphalan (hydrochloride) from a reaction mixture, whether from controlled hydrolysis or direct synthesis, is critical to obtaining material suitable for research. Given its structural similarity to the starting material (Melphalan) and the primary by-product (Dihydroxy Melphalan), chromatographic techniques are essential.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative reverse-phase HPLC is a powerful technique for isolating high-purity Monohydroxy Melphalan. nih.govmdpi.com This method separates compounds based on their hydrophobicity. Since Monohydroxy Melphalan is more polar than Melphalan but less polar than Dihydroxy Melphalan, a well-developed gradient elution method can effectively resolve these three compounds.

A typical mobile phase for the separation of Melphalan and its hydrolysis products consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the sequential elution of Dihydroxy Melphalan, Monohydroxy Melphalan, and finally Melphalan.

The collected fractions containing the purified Monohydroxy Melphalan can then be lyophilized to remove the mobile phase solvents and yield the compound as a solid. To obtain the hydrochloride salt, the purified free base can be treated with a solution of hydrogen chloride in a suitable organic solvent, followed by precipitation or evaporation. mdpi.com

Characterization of Synthetic Impurities and Process-Related Analogues

A thorough characterization of potential impurities is a fundamental aspect of producing research-grade material. In the context of Monohydroxy Melphalan synthesis, the primary process-related impurities are the starting material, Melphalan, and the over-hydrolyzed product, Dihydroxy Melphalan.

Other potential impurities could arise from side reactions or incomplete reactions during the synthesis of the Melphalan precursor if a de novo synthesis is employed. These could include incompletely alkylated phenylalanine derivatives or compounds with other modifications on the aromatic ring or the amino acid backbone.

Analytical Techniques for Impurity Profiling:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing the purity of Monohydroxy Melphalan and quantifying the levels of related impurities. ijper.org A validated, stability-indicating HPLC method can effectively separate Monohydroxy Melphalan from Melphalan, Dihydroxy Melphalan, and other potential degradation products. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, it is possible to obtain the molecular weights of co-eluting impurities, which aids in their structural elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy (¹H and ¹³C) is essential for the definitive structural confirmation of the synthesized Monohydroxy Melphalan and for the characterization of any significant impurities that can be isolated. Comparison of the NMR spectra of the final product with that of the starting materials and known by-products can confirm the identity and purity of the compound.

| Impurity/Analogue | Typical Method of Formation | Analytical Detection Method |

| Melphalan | Unreacted starting material (in hydrolysis) | HPLC, LC-MS |

| Dihydroxy Melphalan | Over-hydrolysis of Monohydroxy Melphalan | HPLC, LC-MS |

| Melphalan Dimer | Dimerization of Melphalan | HPLC, LC-MS |

| Incompletely reacted precursors | Side reactions in de novo synthesis | HPLC, LC-MS, NMR |

Stability Considerations During Synthesis and Storage for Research Integrity

The stability of Monohydroxy Melphalan (hydrochloride) is a critical factor that must be managed during its synthesis, purification, and subsequent storage to ensure the integrity of research data.

Stability in Solution:

Like its parent compound, Monohydroxy Melphalan is susceptible to further hydrolysis in aqueous solutions to form Dihydroxy Melphalan. nih.gov The rate of this degradation is influenced by pH, temperature, and the presence of other nucleophiles. nih.gov Therefore, for research applications, it is recommended to prepare fresh solutions of Monohydroxy Melphalan immediately before use. If storage in solution is unavoidable, it should be done at low temperatures (e.g., -20°C or -80°C) and for the shortest possible duration. Studies on Melphalan have shown that degradation is slower at lower temperatures. nih.gov Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) can provide a comprehensive understanding of the compound's stability profile. nih.gov

Solid-State Stability:

As a solid hydrochloride salt, Monohydroxy Melphalan is expected to be significantly more stable than in solution. caymanchem.com For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., -20°C). caymanchem.com One supplier suggests that the solid hydrochloride salt is stable for at least four years under these conditions. caymanchem.com Regular purity checks using HPLC are advisable for long-term stored research-grade material to ensure its integrity.

| Condition | Potential Degradation | Recommended Mitigation |

| Aqueous Solution (Room Temp) | Hydrolysis to Dihydroxy Melphalan | Prepare solutions fresh; minimize time in solution |

| Aqueous Solution (Storage) | Slow hydrolysis | Store at ≤ -20°C; use promptly after thawing |

| Solid State (Long-term) | Potential for slow degradation | Store at -20°C, protect from light and moisture |

| Exposure to Light | Potential for photodegradation | Store in amber vials or dark conditions |

Molecular Mechanisms of Action

DNA Alkylation Chemistry of Monohydroxy Melphalan (B128) (hydrochloride)

The cytotoxic effects of monohydroxy melphalan are derived from its capacity as a DNA alkylating agent. caymanchem.com The process is initiated by the intramolecular cyclization of its remaining chloroethyl side chain to form a highly reactive aziridinium (B1262131) ion intermediate. This electrophilic cation then readily reacts with nucleophilic sites on biological macromolecules, most significantly with DNA. nih.gov

As a metabolite with only one reactive 2-chloroethyl arm, monohydroxy melphalan predominantly functions as a monofunctional alkylating agent, leading to the formation of DNA monoadducts. researchgate.netfrontiersin.org A monoadduct is a lesion where the drug molecule has covalently attached to a single base on one of the DNA strands. nih.gov Studies on myeloblastic leukemia cells have shown that monohydroxy melphalan increases the level of DNA adducts in a concentration-dependent manner. caymanchem.com

In contrast, the parent compound melphalan is bifunctional, meaning both of its chloroethyl arms can react, forming not only monoadducts but also more cytotoxic bifunctional adducts like DNA interstrand cross-links (ICLs). chemicalbook.comfrontiersin.org While ICLs represent a small fraction (around 5%) of the total lesions induced by melphalan, they are considered critically cytotoxic. frontiersin.orgnih.gov Monohydroxy melphalan, having lost one of its reactive arms to hydrolysis, is significantly less capable of forming these cross-links. The primary lesions it induces are monoadducts, which are generally considered less cytotoxic than the cross-links formed by bifunctional melphalan. researchgate.netox.ac.uk

Research on melphalan has identified specific nucleophilic sites on DNA bases that are prone to alkylation. These findings are applicable to the reactive moiety of monohydroxy melphalan. The most frequent site of alkylation is the N7 position of guanine (B1146940), located in the major groove of the DNA double helix. chemicalbook.compatsnap.commdpi.com Another significant target is the N3 position of adenine (B156593), which is situated in the minor groove. chemicalbook.comnih.govnih.gov Alkylation at these sites creates the aforementioned monoadducts, which distort the DNA structure and disrupt DNA-protein interactions. chemicalbook.com

| Adduct Type | Primary Interaction Site | DNA Groove | Consequence |

| Guanine Monoadduct | N7 position | Major Groove | Forms the most common lesion. chemicalbook.compatsnap.com |

| Adenine Monoadduct | N3 position | Minor Groove | A significant secondary lesion. chemicalbook.comnih.gov |

Induction of DNA Damage and Consequences for Genomic Integrity

The formation of covalent adducts by monohydroxy melphalan constitutes a form of DNA damage that triggers a cellular response. plos.org If this damage is not properly repaired, it can lead to severe consequences for the cell, including the inhibition of critical processes like DNA replication and transcription, ultimately compromising genomic integrity. patsnap.comwikipedia.org

The presence of bulky monoadducts on the DNA template can physically obstruct the progression of DNA polymerase during replication. This stalling of the replication fork can lead to the formation of DNA single-strand breaks. Furthermore, the cellular machinery that recognizes and attempts to repair these adducts, primarily through the base excision repair (BER) pathway, involves the creation of transient single-strand breaks as repair intermediates. plos.org While monoadducts are the primary lesion, the processing of more complex damage induced by the parent compound, melphalan, can lead to the formation of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. plos.org Although monohydroxy melphalan is less potent in this regard, the repair of its induced adducts can still contribute to strand break formation.

The formation of interstrand cross-links (ICLs), where the two strands of the DNA helix are covalently linked, is a hallmark of bifunctional alkylating agents like melphalan and is considered a critical cytotoxic event. nih.govhaematologica.orgresearchgate.net These lesions are particularly effective at blocking DNA replication and transcription, leading to cell cycle arrest and apoptosis. patsnap.comnih.gov Melphalan can also form intrastrand cross-links, connecting two bases on the same DNA strand. chemicalbook.comyoutube.com

Monohydroxy melphalan, as a monofunctional agent, does not directly form these cross-links. Its single reactive arm allows for the creation of monoadducts only. researchgate.net The inability to form the highly lethal ICLs explains its reduced cytotoxicity compared to the parent melphalan compound. The primary threat to genomic integrity from monohydroxy melphalan stems from the consequences of monoadduct formation and the cellular responses they provoke. researchgate.netcaymanchem.com

| DNA Lesion Type | Caused by Melphalan? | Caused by Monohydroxy Melphalan? | Description | Cytotoxicity Level |

| Monoadduct | Yes | Yes | Covalent attachment to a single DNA base. nih.gov | Lower |

| Interstrand Cross-link (ICL) | Yes | No (or significantly reduced) | Covalent link between the two opposite DNA strands. nih.gov | High nih.govresearchgate.net |

| Intrastrand Cross-link | Yes | No (or significantly reduced) | Covalent link between two bases on the same DNA strand. chemicalbook.com | Moderate |

| DNA Strand Break | Yes (as a consequence of repair/replication block) | Yes (as a consequence of repair/replication block) | Discontinuity in the phosphodiester backbone of DNA. plos.org | High (especially DSBs) |

Interactions with Other Cellular Macromolecules (e.g., Proteins)

In addition to DNA, alkylating agents can react with other nucleophilic macromolecules in the cell, including proteins. Melphalan is known to bind to plasma proteins, with approximately 30% binding covalently and irreversibly. drugbank.com The major binding proteins in plasma are serum albumin and α1-acid glycoprotein. drugbank.com Furthermore, the bifunctional nature of melphalan allows it to form not only DNA-DNA cross-links but also DNA-protein cross-links (DPCs), where a protein becomes covalently attached to the DNA strand. drugbank.comnih.gov DPCs are bulky lesions that can interfere with DNA metabolism. bohrium.com

Metabolic Formation and in Vitro Degradation Kinetics

The transformation of melphalan (B128) into its hydroxylated metabolites is a critical aspect of its pharmacology and has significant implications for its use in research settings.

Hydrolytic Pathways of Melphalan Leading to Monohydroxy Melphalan (hydrochloride)

Melphalan is known to undergo spontaneous, non-enzymatic hydrolysis in aqueous environments, leading to the formation of monohydroxy melphalan. This process involves the chemical breakdown of melphalan in the presence of water. nih.govnih.gov This initial hydrolysis product can then undergo further degradation. nih.govcaymanchem.com

The primary route of melphalan inactivation in plasma is through this chemical hydrolysis, yielding both monohydroxy melphalan and dihydroxy melphalan. nih.govglobalrph.com Apart from these hydrolysis products, no other metabolites of melphalan have been identified in humans. nih.govglobalrph.com The binding of melphalan to plasma proteins, such as albumin, can slow down the rate of this hydrolysis. nih.govnih.gov

Identification of Intermediates and Secondary Degradation Products (e.g., Dihydroxy Melphalan)

The hydrolysis of melphalan is a sequential process. The initial product, monohydroxy melphalan, is an intermediate that can be further hydrolyzed to form dihydroxy melphalan. caymanchem.comnih.gov Dihydroxy melphalan is considered an inactive degradation product of melphalan. caymanchem.com This two-step degradation pathway has been observed in various aqueous solutions, including cell culture medium and human plasma. caymanchem.comcaymanchem.com The formation of these hydroxylated metabolites is a key factor in the detoxification of melphalan. nih.gov

Kinetic Analysis of Monohydroxy Melphalan (hydrochloride) Formation and Degradation

Understanding the kinetics of melphalan degradation is crucial for predicting its stability and activity over time.

Reaction Order and Rate Constant Determination in Aqueous Solutions

The degradation of melphalan in aqueous solutions, including water and various cell culture media, has been shown to follow first-order decay kinetics. tandfonline.com This means that the rate of degradation is directly proportional to the concentration of melphalan. The half-life of melphalan in cell culture medium at 37°C has been reported to be approximately 66 minutes, with the subsequent degradation of monohydroxy melphalan having a similar half-life of 58 minutes. nih.gov In another study, the neutral aqueous hydrolysis rate constant for melphalan at 25°C was determined to be 0.15 per hour, which corresponds to a half-life of 4.6 hours at a pH of 7. nih.gov

Factors Influencing Hydrolysis Rate (e.g., pH, Temperature, Ionic Strength)

Several factors can influence the rate of melphalan hydrolysis:

Temperature: The rate of melphalan degradation increases with increasing temperature. tandfonline.comnih.gov Studies have shown a linear relationship between the degradation rate and temperature, which is consistent with the Arrhenius theory. tandfonline.com For instance, melphalan is completely hydrolyzed in water at 37°C after 8 hours, while the process is slower at lower temperatures. nih.gov Conversely, in some prepared solutions, melphalan was found to be more stable when refrigerated at 5°C compared to room temperature. nih.govspringermedizin.de

pH: The pH of the solution significantly affects the hydrolysis kinetics. nih.govpolimi.itresearchgate.net The reaction rates can be broken down into alkaline-catalyzed, uncatalyzed, and acid-catalyzed mechanisms. polimi.it

Ionic Strength and Solution Composition: The composition of the aqueous medium plays a crucial role. The degradation of melphalan is faster in water and certain cell culture media compared to phosphate-buffered saline (PBS). tandfonline.com The presence of plasma proteins, particularly albumin, can retard the hydrolysis of melphalan. nih.gov

Biotransformation Processes in Experimental Biological Milieux (e.g., Cell Culture Media, Preclinical Plasma)

In experimental settings, the biotransformation of melphalan mirrors its chemical hydrolysis. In cell culture media and human plasma, melphalan degrades to form monohydroxy melphalan and subsequently dihydroxy melphalan. caymanchem.comcaymanchem.com This degradation occurs spontaneously and is a significant factor to consider in in vitro and ex vivo experiments. nih.govnih.gov The binding of melphalan to plasma proteins, which ranges from 60% to 90%, with albumin being the major binding protein, significantly impacts its stability by delaying hydrolysis. globalrph.comnih.govnih.gov

Implications of Stability for In Vitro and Ex Vivo Research Methodologies

The inherent instability of melphalan in aqueous solutions has important consequences for research methodologies. The rapid degradation of melphalan, with a half-life of about an hour in cell culture medium at 37°C, means that the concentration of the active drug decreases over the course of an experiment. nih.gov This has led to the suggestion that continuous exposure of cells to melphalan in in vitro chemosensitivity assays may be more relevant than the standard 1-hour exposure, as it better reflects the dynamic nature of drug concentration. nih.gov

The stability of prepared melphalan solutions is also a practical concern. For intravenous administration in research, melphalan is often reconstituted in 0.9% sodium chloride. Studies have shown that the stability of these solutions is dependent on concentration and temperature. For example, at room temperature, a 4 mg/mL solution may be stable for up to 8 hours, while lower concentrations have shorter stability times. nih.govresearchgate.net This limited stability necessitates careful planning of experiments to ensure accurate and reproducible results. researchgate.net

Interactive Data Table: Stability of Melphalan in 0.9% Sodium Chloride

| Concentration | Temperature | Stability |

| 0.5 mg/mL | Room Temperature | < 2 hours |

| 2 mg/mL | Room Temperature | ~2 hours |

| 4 mg/mL | Room Temperature | ~8 hours |

| 0.5 mg/mL | Refrigerated (5°C) | Not stable |

| 2 mg/mL | Refrigerated (5°C) | ~24 hours |

| 4 mg/mL | Refrigerated (5°C) | Not stable (precipitation) |

| Data compiled from references nih.govspringermedizin.deresearchgate.net |

Analytical Methodologies for Research and Preclinical Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and isolation of Monohydroxy Melphalan (B128) for analytical purposes. High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques employed, offering robust and reproducible separation from Melphalan and other degradants.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Separation from Melphalan and other Degradants

The development of HPLC methods is foundational for the study of Melphalan and its hydrolysis products. The in-vitro degradation of Melphalan proceeds via the formation of Monohydroxy Melphalan (MOH) and subsequently Dihydroxy Melphalan (M(OH)₂). nih.gov This necessitates chromatographic methods capable of resolving these closely related compounds.

Researchers have established various reversed-phase HPLC (RP-HPLC) methods for this purpose. researchgate.netijper.org These methods are typically validated according to regulatory guidelines to ensure their reliability for routine analysis. researchgate.net Key to these methods is the optimization of the mobile phase composition, stationary phase chemistry, and detector wavelength to achieve adequate separation. For instance, a common approach involves using a C18 stationary phase column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol), water, and an acid (such as acetic acid or phosphoric acid) to control the pH and improve peak shape. ijper.orgresearchgate.net UV detection is frequently used, with wavelengths around 254 nm or 275 nm proving effective for quantification. ijper.orgresearchgate.net

Validation studies confirm the method's specificity, linearity, precision, accuracy, and robustness, ensuring that it can reliably separate and quantify Monohydroxy Melphalan in the presence of Melphalan and other process impurities or degradants. researchgate.netijper.org

HPLC Method Parameters

| Parameter | Example Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | ijper.org |

| Mobile Phase | Acetic acid, water, and methanol (B129727) (1:49.5:49.5) | ijper.org |

| Flow Rate | 1.0 mL/min | ijper.org |

| Detection | UV at 254 nm | ijper.org |

| Linear Range | 10-50 µg/mL | ijper.org |

| LOD | 0.2956 µg/mL | ijper.org |

| LOQ | 0.5874 µg/mL | ijper.org |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering superior performance by utilizing columns packed with sub-2-micron particles. creative-proteomics.combiomedres.us This technology operates at much higher pressures, leading to dramatically increased resolution, sensitivity, and, most notably, speed of analysis. biomedres.usthepharmajournal.com

In the context of Monohydroxy Melphalan analysis, UPLC systems, such as the Waters ACQUITY UPLC, can achieve baseline separation from Melphalan and Dihydroxy Melphalan in a fraction of the time required by HPLC methods. researchgate.netresearchgate.net For example, a run time of just 5 minutes can be sufficient for complete separation. researchgate.netnih.gov This high throughput is invaluable in preclinical research where large numbers of samples may need to be analyzed. The enhanced resolution of UPLC also provides sharper, narrower peaks, which improves the accuracy of quantification, particularly for low-level analytes in complex matrices. creative-proteomics.com The use of smaller particle columns (e.g., 1.7 µm) is a key feature of this technology. researchgate.netnih.gov

Mass Spectrometry-Based Detection and Quantification

While chromatography separates the compounds of interest, mass spectrometry (MS) provides highly sensitive and specific detection and quantification. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis in complex matrices. bioanalysis-zone.comagnopharma.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simultaneous Detection in Complex Matrices

LC-MS/MS is a powerful technique for the simultaneous measurement of Melphalan and its hydrolyzed metabolites, Monohydroxy Melphalan and Dihydroxy Melphalan, in biological samples such as human plasma. researchgate.netnih.gov This method offers exceptional sensitivity and selectivity, allowing for quantification at the nanogram-per-milliliter level. agnopharma.com

A typical LC-MS/MS workflow involves minimal sample preparation, often a simple protein precipitation step, followed by injection into the LC-MS/MS system. researchgate.netnih.gov The chromatographic component, often a UPLC system for speed and resolution, separates the target analytes before they enter the mass spectrometer. researchgate.netnih.gov Inside the mass spectrometer, the compounds are ionized (commonly via electrospray ionization, ESI) and detected using Multiple Reaction Monitoring (MRM). MRM provides high specificity by monitoring a unique precursor-to-product ion transition for each analyte, effectively filtering out background noise from the matrix. agnopharma.com

One validated method successfully applied to clinical plasma samples utilized an XSelect HSS T3 column and a 5-minute gradient elution for separation. researchgate.netnih.gov The method demonstrated excellent linearity over a defined concentration range for Monohydroxy Melphalan (7.94-1588 ng/mL). nih.gov

LC-MS/MS Method Validation Summary

| Analyte | Calibration Range (ng/mL) | Intra- and Inter-day CV (%) | Bias (%) | Source(s) |

|---|---|---|---|---|

| Melphalan | 5.22 - 5220 | ≤11.0 | < 8.3 | researchgate.netnih.gov |

| Monohydroxy Melphalan | 7.94 - 1588 | ≤11.0 | < 8.3 | researchgate.netnih.gov |

| Dihydroxy Melphalan | 15.0 - 3000 | ≤11.0 | < 8.3 | researchgate.netnih.gov |

Fragmentation Patterns and Structural Confirmation via Mass Spectrometry

Tandem mass spectrometry (MS/MS) is not only a quantitative tool but also a definitive one for structural confirmation. chemguide.co.uk In the mass spectrometer, after the initial ionization forms a molecular ion (the precursor ion), it is subjected to collision-induced dissociation (CID) in a collision cell. agnopharma.com This process breaks the precursor ion into smaller, characteristic fragments (product ions). chemguide.co.uklibretexts.org The specific pattern of fragmentation is a molecular fingerprint that confirms the identity of the compound. youtube.com

For Monohydroxy Melphalan, the monitored transition in a validated LC-MS/MS assay was from a precursor ion with a mass-to-charge ratio (m/z) of 287.1 to a product ion with an m/z of 228.0. researchgate.netnih.gov This specific transition is selected for quantification because it is unique to Monohydroxy Melphalan, ensuring that the detected signal corresponds only to this compound.

Mass Spectrometry Transitions for Melphalan and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition | Source(s) |

|---|---|---|---|---|

| Melphalan | 305.1 | 287.7 | 305.1 → 287.7 | researchgate.netnih.gov |

| Monohydroxy Melphalan | 287.1 | 228.0 | 287.1 → 228.0 | researchgate.netnih.gov |

| Dihydroxy Melphalan | 269.3 | 251.8 | 269.3 → 251.8 | researchgate.netnih.gov |

| Melphalan-d8 (Internal Standard) | 313.1 | 295.7 | 313.1 → 295.7 | researchgate.netnih.gov |

Spectroscopic Techniques for Research Characterization (e.g., UV-Vis, IR, NMR in specific research contexts)

While chromatography and mass spectrometry are the primary tools for separation and quantification, other spectroscopic techniques can be employed for fundamental research and characterization. Techniques like Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about molecular structure and electronic properties. nih.gov

In the context of analyzing Monohydroxy Melphalan, UV-Vis spectroscopy is the most commonly applied of these methods, primarily as a detection technique for HPLC. ijper.org The absorbance of UV light by the molecule allows for its quantification as it elutes from the chromatography column. The selection of a specific wavelength, such as 254 nm, is based on the UV absorbance spectrum of the analyte to maximize sensitivity. ijper.org While comprehensive IR and NMR characterization data for Monohydroxy Melphalan is not widely published, these techniques would be invaluable in a research setting for unequivocally confirming its structure, identifying functional groups (IR), and mapping the precise atomic arrangement (NMR).

Bioanalytical Method Validation for Preclinical Sample Analysis

The validation of bioanalytical methods is a mandatory process to ensure that the data generated during preclinical studies are reliable and reproducible. europa.eunih.gov This validation is performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.goveuropa.eu The objective is to demonstrate that the analytical method is suitable for its intended purpose, which, in a preclinical setting, involves quantifying Monohydroxy Melphalan in animal plasma or tissues. europa.eumdpi.com A full method validation encompasses several key parameters, including selectivity, accuracy, precision, sensitivity, calibration curve, and stability. gmp-compliance.org

While specific validation reports for Monohydroxy Melphalan in preclinical animal models are not always published in detail, the validation process follows established principles. The data from a comprehensive validation for the quantification of Monohydroxy Melphalan in human plasma provides a strong reference for the performance characteristics expected in a preclinical assay. nih.gov

Selectivity: The method must be able to differentiate and quantify Monohydroxy Melphalan without interference from endogenous components in the matrix or other related substances, including the parent drug, melphalan, and its other metabolites. gmp-compliance.org

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. gmp-compliance.org These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For a method to be considered valid, the mean concentration should typically be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) for repeatability (intra-day) and intermediate precision (inter-day) should not exceed 15%. nih.goveuropa.eu A recent LC-MS/MS method reported intra- and inter-day CVs of ≤11.0% and accuracy biases of less than 8.3% for Monohydroxy Melphalan. nih.gov

Calibration Curve and Sensitivity: The method's sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. gmp-compliance.org The calibration curve itself demonstrates the relationship between the instrument response and the known concentration of the analyte. For Monohydroxy Melphalan, a calibration curve has been established over a range of 7.94 to 1588 ng/mL, with a regression coefficient (r²) greater than 0.99, indicating excellent linearity. nih.gov

The table below summarizes the validation parameters from a published LC-MS/MS method for the simultaneous determination of melphalan and its metabolites, including Monohydroxy Melphalan, in plasma. nih.gov

| Parameter | Monohydroxy Melphalan Validation Results | Regulatory Guideline Acceptance Criteria |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | N/A |

| Calibration Curve Range | 7.94–1588 ng/mL | Linear, with r² > 0.99 |

| Accuracy (Bias) | < 8.3% | Within ±15% of nominal value |

| Precision (CV%) | ≤ 11.0% | ≤ 15% |

| Lower Limit of Quantification (LLOQ) | 7.94 ng/mL | Within ±20% for accuracy and precision |

| Internal Standard | Melphalan-d8 | Appropriate for the analyte |

Data sourced from Zhang et al., 2023. nih.gov

Stability: The stability of Monohydroxy Melphalan must be evaluated under various conditions that mimic sample handling and storage in a preclinical study. This includes short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability to ensure that the concentration of the analyte does not change from the time of collection to the time of analysis. gmp-compliance.org

By adhering to these rigorous validation standards, researchers can have confidence in the concentration data used to characterize the behavior of Monohydroxy Melphalan in preclinical models.

Preclinical and in Vitro Pharmacological Studies

In Vitro Cytotoxicity Profiling in Relevant Cell Lines

The cytotoxic potential of monohydroxy melphalan (B128) has been evaluated in different cancer cell lines to determine its efficacy and to compare it with its parent compound and other synthetic analogs.

Concentration-Dependent Cytotoxicity in Myeloblastic Leukemia Cell Models (e.g., ML-1 cells)

In vitro studies have demonstrated the cytotoxic activity of monohydroxy melphalan in myeloblastic leukemia cell lines. Specifically, in ML-1 myeloblastic leukemia cells, monohydroxy melphalan has been shown to induce cytotoxicity in a concentration-dependent manner. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of in vitro cellular growth, for monohydroxy melphalan in ML-1 cells has been determined to be 28.1 μg/ml. caymanchem.com This indicates that at this concentration, the compound is effective in killing half of the leukemia cells in the tested culture. Furthermore, it has been observed that monohydroxy melphalan increases the level of DNA adducts in ML-1 cells as the concentration of the compound increases, highlighting a direct correlation between the concentration of the drug and its DNA-damaging effect. caymanchem.com

Comparative Analysis of Cytotoxic Potency with Melphalan and Synthetic Analogues

Studies on various melphalan analogs have shown a wide range of cytotoxic activities. For instance, certain melphalan esters have demonstrated significantly higher cytotoxicity compared to the parent drug in multiple myeloma and leukemia cell lines. nih.gov In RPMI8226 myeloma cells, the IC50 values for melphalan and its esters, EM-MEL and EE-MEL, were 8.9 µM, 1.05 µM, and 1.17 µM, respectively. nih.gov In the HL60 promyelocytic leukemia cell line, the IC50 for melphalan was 3.78 µM, while for EM-MEL and EE-MEL it was 0.77 µM and 0.7 µM, respectively. nih.gov Similarly, in THP1 acute monocytic leukemia cells, the IC50 for melphalan was 6.26 µM, compared to 0.32 µM for EM-MEL and 0.35 µM for EE-MEL. nih.gov Another synthetic analog, L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2), also exhibited slightly lower mean IC50 values (2.6 µg/ml) compared to melphalan (3.9 µg/ml). nih.govnih.gov

While direct comparative studies of monohydroxy melphalan with these specific synthetic analogues are not extensively available, the cytotoxic activity of monohydroxy melphalan can be put into context. Given its IC50 of 28.1 μg/ml in ML-1 cells, its potency appears to be less than that of melphalan and many of its synthetic derivatives under the tested conditions. caymanchem.comnih.gov

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Monohydroxy Melphalan | ML-1 | 28.1 μg/ml |

| Melphalan | RPMI8226 | 8.9 µM |

| EM-MEL (Melphalan Ester) | RPMI8226 | 1.05 µM |

| EE-MEL (Melphalan Ester) | RPMI8226 | 1.17 µM |

| Melphalan | HL60 | 3.78 µM |

| EM-MEL (Melphalan Ester) | HL60 | 0.77 µM |

| EE-MEL (Melphalan Ester) | HL60 | 0.7 µM |

| Melphalan | THP1 | 6.26 µM |

| EM-MEL (Melphalan Ester) | THP1 | 0.32 µM |

| EE-MEL (Melphalan Ester) | THP1 | 0.35 µM |

| L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2) | Tumor cell line panel | 2.6 μg/ml |

| Melphalan | Tumor cell line panel | 3.9 μg/ml |

Assessment in Various Neoplastic Cell Lines (e.g., Neuroblastoma, Ewing's Sarcoma, Osteosarcoma cells for parent drug, implying similar research for metabolites)

The parent drug, melphalan, is utilized in the treatment of various solid tumors in children, including neuroblastoma and Ewing's sarcoma. nih.gov Research on the in vitro effects of melphalan on pediatric cancer cell lines has been conducted. For instance, studies have investigated the effects of melphalan on human neuroblastoma, Ewing's sarcoma, and osteosarcoma cells using clonogenic assays. While these studies identified mono- and dihydroxy-melphalan as breakdown products of melphalan in the cell culture medium, specific data on the cytotoxic effects of monohydroxy melphalan in these particular neoplastic cell lines is not detailed in the available literature. The focus of such research has predominantly been on the parent compound.

DNA Damage Assessment in Cellular Models

The mechanism of action of alkylating agents like melphalan and its metabolites involves the induction of DNA damage, which ultimately leads to cell death.

Quantification of DNA Adduct Levels

Monohydroxy melphalan, as a DNA alkylating agent, has been shown to directly interact with cellular DNA. caymanchem.com In studies using ML-1 myeloblastic leukemia cells, it was observed that monohydroxy melphalan increases the levels of DNA adducts in a manner that is dependent on the concentration of the compound. caymanchem.com This formation of DNA adducts is a critical step in the cytotoxic mechanism of alkylating agents. The quantification of these adducts provides a direct measure of the extent of DNA damage induced by the compound. Methods such as liquid chromatography combined with inductively coupled plasma-mass spectrometry (ICP-MS) have been developed for the quantitative determination of melphalan DNA adducts. nih.gov

Application of Techniques for DNA Strand Break Detection (e.g., Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA strand breaks in individual cells. bohrium.comrndsystems.com This method is widely applied in cancer research to assess the genotoxicity of various compounds. youtube.com In the context of melphalan and its analogs, the alkaline Comet assay has been utilized to detect DNA damage in multiple myeloma (MM) cells. researchgate.net Studies have shown that melphalan and its synthetic derivatives can induce DNA damage, which is visualized as "comet tails" under a microscope, with the extent of the tail corresponding to the level of DNA fragmentation. mdpi.com

Analysis of Chromosomal Aberrations

The parent compound, melphalan, is a well-documented genotoxic agent known to induce chromosomal damage. In both human and animal studies, treatment with melphalan has been associated with a significant increase in chromosomal aberrations. pharmaline.co.ilmpa.se It is classified as mutagenic in animals, and these effects have been observed in patients undergoing treatment with the drug. pharmaline.co.ilmpa.seeuropa.eu In vivo studies in mice have demonstrated that melphalan administration leads to increased frequencies of dominant lethal mutations, chromosomal aberrations, sister chromatid exchange, micronuclei, and DNA strand breaks. pharmaline.co.ilmpa.se This genotoxicity is a key component of its cytotoxic and carcinogenic mechanism of action. nih.gov

However, specific studies isolating and analyzing the capacity of Monohydroxy Melphalan to directly induce chromosomal aberrations are not extensively available in the public domain. While it is a primary hydrolysis product of melphalan, the majority of genotoxicity research has focused on the parent drug. pharmaline.co.ileuropa.eunih.gov Therefore, a detailed characterization of the clastogenic (chromosome-breaking) potential of Monohydroxy Melphalan itself remains an area requiring further investigation.

Cellular Pathway Modulation Studies in Experimental Systems

Gene Expression Profiling in Response to Exposure

Comprehensive gene expression profiling studies that specifically document the cellular response to Monohydroxy Melphalan exposure are limited. Research has more broadly focused on the genetic and molecular portraits of multiple myeloma and the effects of melphalan or its novel analogs. mdpi.commdpi.com For instance, studies have analyzed the differential expression of aminopeptidase (B13392206) genes in multiple myeloma cells, which can influence sensitivity to peptide-drug conjugates related to melphalan. nih.gov

One preclinical study utilized Monohydroxy Melphalan in an in vivo animal model to investigate its effects on stress-induced death pathways in multiple myeloma. This research found that inhibiting the ULK1 protein significantly sensitized myeloma cells to Monohydroxy Melphalan, indicating an interaction with autophagy and metabolic pathways essential for cancer cell survival under stress. nih.gov While this implies that Monohydroxy Melphalan influences specific cellular signaling and gene expression related to cell survival and metabolism, a global gene expression profile in direct response to the metabolite has not been thoroughly characterized.

Protein Expression and Post-Translational Modification Analysis

Direct analysis of global protein expression or post-translational modifications in response to Monohydroxy Melphalan is not well-documented. Inferences about its effects can be drawn from studies on melphalan and its more complex derivatives. For example, melphalan and its analogs have been shown to induce apoptosis and cell cycle arrest, processes intrinsically linked to significant changes in the expression and activity of regulatory proteins. mdpi.com In some contexts, sensitizing cells to melphalan has been associated with the downregulation of anti-apoptotic proteins like cFLIP and XIAP. However, attributing these specific protein modulations directly to the Monohydroxy Melphalan metabolite requires further targeted research.

In Vivo (Animal Model) Investigations of Biological Activity as a Metabolite

Contribution to the Overall Biological Impact of Melphalan in Animal Models

Conversely, other sources have stated that both Monohydroxy Melphalan and dihydroxy-melphalan lack cytotoxic activity or are significantly less cytotoxic than the parent compound. core.ac.ukuu.nlbenthamopen.com This suggests they are primarily inactive degradation products.

Table 1: In Vivo Administration of Monohydroxy Melphalan in an Experimental Model

| Parameter | Details |

|---|---|

| Animal Model | Mice with MM.1S human myeloma cells |

| Compound | Monohydroxy melphalan hydrochloride |

| Administration | Intraperitoneal (IP) injection |

| Treatment Regimen | 2.5 mg/kg every 3 days |

| Study Context | Investigating sensitization to therapy by inhibiting autophagy pathways |

Data derived from a preclinical study on pro-survival signaling in multiple myeloma. nih.gov

Evaluation of DNA Adduct Formation in Animal Tissues

The mechanism of action for melphalan is predicated on its ability as a bifunctional alkylating agent to form covalent bonds with cellular macromolecules, most critically DNA. mdpi.com This leads to the formation of DNA mono-adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately causing cell death. nih.govbenthamopen.com Studies have confirmed the formation of DNA adducts in rodents treated with melphalan. nih.gov

However, there is a lack of specific research evaluating the formation of DNA adducts in animal tissues resulting directly from exposure to Monohydroxy Melphalan. While it is known to be an alkylating agent, its efficiency in forming DNA adducts in vivo compared to the parent drug has not been quantified in the available literature. The focus has remained on melphalan's adduct-forming capacity as the primary driver of its therapeutic and toxic effects.

Structure Activity Relationship Sar Studies

Elucidation of Structural Features Critical for DNA Alkylation

The capacity of melphalan (B128) and its analogs to function as cytotoxic agents stems directly from their ability to alkylate DNA. nih.gov This process is mediated by a key structural motif: the bis(2-chloroethyl)amino group attached to a phenyl ring. gpatindia.comijrpc.com The mechanism of action involves an intramolecular cyclization where one of the chloroethyl groups forms a highly reactive aziridinium (B1262131) ion. nih.govresearchgate.netmdpi.com This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. nih.gov

The primary target for this alkylation is the N7 position of guanine (B1146940), though the N3 of adenine (B156593) can also be attacked. chemicalbook.comnih.govnih.gov This initial reaction forms a monoadduct, a single covalent bond between the drug and a DNA base. nih.govchemicalbook.com The second chloroethyl group can then undergo a similar cyclization, forming another aziridinium ion, which can subsequently alkylate a second base. nih.gov This second step, while slower than the first, is crucial as it can result in the formation of DNA cross-links. nih.gov These cross-links can be either intrastrand (between bases on the same DNA strand) or interstrand (between bases on opposite strands), which are particularly effective at disrupting DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). chemicalbook.compatsnap.com The formation of these DNA adducts and cross-links is considered the critical event for the cytotoxic effects of melphalan. nih.govchemicalbook.com

Impact of the Hydroxyl Group on Reactivity and Selectivity

Monohydroxy melphalan is a primary metabolite of melphalan, formed through non-enzymatic hydrolysis in the plasma. nih.govresearchgate.net This chemical transformation involves the replacement of one of the chlorine atoms on a chloroethyl side chain with a hydroxyl (-OH) group. The presence of this hydroxyl group has a profound and deactivating impact on the molecule's reactivity.

The conversion to Monohydroxy Melphalan is considered a step in the inactivation of the drug. nih.gov The hydroxyl group is less electronegative and a poorer leaving group compared to the chlorine atom it replaces. This change significantly reduces the molecule's ability to form the reactive aziridinium intermediate required for DNA alkylation. nih.gov Consequently, Monohydroxy Melphalan has substantially diminished cytotoxic activity compared to its parent compound, melphalan. The hydrolysis effectively neutralizes one of the two alkylating arms of the molecule, preventing it from forming the highly cytotoxic interstrand cross-links that are a hallmark of bifunctional alkylating agents. chemicalbook.com Further hydrolysis can lead to the formation of Dihydroxy Melphalan, which is also an inactive metabolite. nih.govnih.gov

Comparative SAR with Melphalan and Related Derivatives

The deactivating effect of hydroxylation stands in stark contrast to other structural modifications of the melphalan molecule, which have been explored to enhance its anticancer properties. nih.govnih.gov Research into melphalan analogs has shown that modifications at the carboxyl and amino groups of the core phenylalanine structure can significantly increase cytotoxicity. nih.govmdpi.com

For instance, esterification of the carboxyl group to create derivatives like the ethyl ester (EE-MEL) or methyl ester (EM-MEL) has been shown to increase cytotoxic activity. nih.govresearchgate.net Further modifications, such as replacing the amino group with an amidine group containing a morpholine (B109124) ring (EM-MOR-MEL), have resulted in derivatives with markedly superior effectiveness against various cancer cell lines compared to the parent drug. mdpi.comnih.gov Another derivative, melphalan-flufenamide (mel-flufen), is a dipeptide prodrug designed to be enzymatically activated within tumor cells, leading to a higher intracellular concentration of melphalan and enhanced potency, even in melphalan-resistant cells. nih.govresearchgate.net

| Compound | Key Structural Modification | Effect on Cytotoxic Activity | Reference |

|---|---|---|---|

| Melphalan | Parent Compound (L-phenylalanine mustard) | Baseline Activity | nih.gov |

| Monohydroxy Melphalan | Hydroxylation of one chloroethyl group | Decreased (Inactivation) | nih.govnih.gov |

| EM-MOR-MEL | Methyl esterification and morpholine-containing amidine group | Increased | nih.gov |

| Melphalan-flufenamide (Mel-flufen) | Dipeptide prodrug (esterified) | Significantly Increased | nih.gov |

| EE-MEL | Ethyl esterification of carboxyl group | Increased | nih.gov |

Computational Approaches to Predict Structure-Activity Relationships

In modern drug development, computational methods play a crucial role in predicting and understanding the SAR of compounds like Monohydroxy Melphalan. nih.gov Techniques such as molecular docking and population pharmacokinetic/pharmacodynamic (PK/PD) modeling are used to simulate and analyze drug-target interactions and their clinical effects. nih.govnih.gov

Molecular docking simulations can visualize how melphalan and its derivatives, including Monohydroxy Melphalan, bind to DNA. mdpi.comnih.gov These models can predict the preferred binding sites (e.g., major or minor groove) and the stability of the drug-DNA complex, offering insights into how structural changes, like the addition of a hydroxyl group, might alter this interaction. researchgate.netmdpi.com For example, computer simulations have been used to compare the DNA binding of melphalan with more potent derivatives, helping to rationalize their enhanced activity. mdpi.com

Molecular Modeling and Advanced Structural Analysis

Computational Chemistry for Predicting Interactions with Biological Targets

Computational chemistry offers powerful tools to model and predict the behavior of molecules like Monohydroxy Melphalan (B128) at the atomic level, providing insights that can be challenging to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com For Monohydroxy Melphalan, this is particularly relevant for understanding its interaction with its primary biological target, DNA.

While specific molecular docking studies exclusively focused on Monohydroxy Melphalan are not widely available in published literature, the principles of such simulations can be inferred from studies on its parent compound, melphalan. The cytotoxic effects of melphalan are attributed to its ability to alkylate DNA. nih.gov It forms covalent bonds, primarily with the N7 position of guanine (B1146940) bases, leading to the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs). frontiersin.org

A molecular docking simulation for Monohydroxy Melphalan would involve:

Preparation of the Ligand: Building the 3D structure of Monohydroxy Melphalan.

Preparation of the Macromolecule: Obtaining the 3D coordinates of a DNA duplex or a relevant protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to explore the possible binding poses of Monohydroxy Melphalan within the major or minor grooves of the DNA or at specific protein binding sites.

Scoring and Analysis: The software calculates a binding energy or score for each pose, with lower energy values suggesting a more favorable interaction. biointerfaceresearch.com

These simulations could help predict whether the hydroxyl group of Monohydroxy Melphalan, which replaces one of the chloroethyl groups of melphalan, influences its binding affinity and orientation within the DNA groove, potentially affecting its alkylating efficiency compared to the parent drug.

Quantum mechanical (QM) methods are used to calculate the electronic structure and properties of molecules, offering deep insights into their chemical reactivity. For an alkylating agent like Monohydroxy Melphalan, QM calculations can predict the most likely sites for nucleophilic attack and the energetics of the alkylation reaction.

Specific quantum chemical studies on Monohydroxy Melphalan are not readily found in the scientific literature. However, studies on the parent compound, melphalan, have been conducted. acs.org Such computational analyses for Monohydroxy Melphalan would likely focus on:

Formation of the Aziridinium (B1262131) Ion: Calculating the energy barrier for the intramolecular cyclization of the remaining chloroethyl group to form a highly reactive aziridinium ion intermediate. This is the key step that enables DNA alkylation.

Electron Density Distribution: Analyzing the distribution of electrons in the molecule to identify electrophilic centers (prone to attack by nucleophiles like DNA bases) and nucleophilic centers.

These calculations could quantify the reactivity of Monohydroxy Melphalan, indicating whether it is more or less reactive than melphalan itself. The presence of the hydroxyl group might influence the electronic properties of the mustard group, thereby modulating the rate of aziridinium ion formation and subsequent DNA alkylation.

Crystallographic Studies of Monohydroxy Melphalan (hydrochloride) and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique could provide exact bond lengths, bond angles, and conformational details of Monohydroxy Melphalan (hydrochloride).

As of now, a solved crystal structure for Monohydroxy Melphalan (hydrochloride) or its complexes has not been deposited in public crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC).

However, the crystal structure of the parent compound, Melphalan Hydrochloride (MEH) , was recently determined using powder X-ray diffraction data and a simulated annealing approach. nih.gov This study provides a reference point for the types of structural features and intermolecular interactions that might be observed in its monohydroxy derivative.

Table 1: Crystallographic Data for Melphalan Hydrochloride (Reference Compound) This table presents data for the parent compound, Melphalan Hydrochloride, as no data is available for Monohydroxy Melphalan (hydrochloride).

| Parameter | Value |

|---|---|

| Compound Name | Melphalan Hydrochloride (MEH) |

| CCDC Deposition No. | 2289688 |

| Formula | C₁₃H₁₈Cl₂N₂O₂·HCl |

| Unit Cell Asymmetric Units (Z') | 1 |

| Unit Cell Formula Units (Z) | 2 |

| Key Interactions | Hirshfeld surface analysis revealed strong hydrogen-bond interactions, notably involving the protonated amine and carboxyl groups with the chloride counter-ion. |

Data sourced from a 2025 publication on the crystal structure of Melphalan Hydrochloride. nih.gov

A crystallographic study of Monohydroxy Melphalan (hydrochloride) would be invaluable for definitively confirming its structure and understanding how the introduction of a hydroxyl group affects the crystal packing and hydrogen-bonding networks compared to the parent compound.

Spectroscopic Methods for Detailed Structural Elucidation in Research

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds in various matrices. nih.gov For Monohydroxy Melphalan, mass spectrometry and nuclear magnetic resonance spectroscopy are the most critical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been established as a robust and sensitive method for the simultaneous quantification of melphalan and its hydrolysis products, including Monohydroxy Melphalan, in biological samples like human plasma. researchgate.netnih.govnih.gov This technique is crucial for pharmacokinetic studies.

In a typical LC-MS/MS assay, the components of a mixture are first separated by high-performance liquid chromatography (HPLC). The separated components then enter a tandem mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI), and a specific parent ion (precursor ion) is selected. This ion is fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides high specificity and sensitivity. nih.gov

Table 2: LC-MS/MS Parameters for the Detection of Monohydroxy Melphalan

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - | nih.gov |

| Ionization Mode | Positive Mode Electrospray Ionization (ESI+) | - | nih.gov |

| Precursor Ion (m/z) | The mass-to-charge ratio of the parent Monohydroxy Melphalan ion selected for fragmentation. | 287.1 | researchgate.netnih.gov |

| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment ion used for quantification. | 228.0 | researchgate.netnih.gov |

| Application | Simultaneous determination in human plasma. | - | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. nih.gov While LC-MS/MS can confirm the presence and quantity of a compound with a known mass, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR would show the number of different types of carbon atoms.

2D NMR techniques (like COSY and HSQC) would establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.

Although specific, detailed NMR spectral data for isolated Monohydroxy Melphalan (hydrochloride) is not widely published, it remains the gold-standard technique that would be used to confirm the structure of the synthesized reference standard used in the aforementioned LC-MS/MS studies.

Emerging Research Areas and Methodological Innovations

Development of Enhanced Analytical Techniques for Sub-Trace Level Detection in Research

Recent advancements have centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the gold standard for its high sensitivity and specificity. nih.govnih.gov Researchers have developed LC-MS/MS methods capable of simultaneously determining melphalan (B128) and its hydrolyzed metabolites, including monohydroxy melphalan and dihydroxy melphalan, in human plasma. nih.govresearchgate.net These methods often employ a simple protein precipitation step for sample preparation and use a stable isotope-labeled internal standard, such as melphalan-d8, to ensure accuracy. nih.govresearchgate.net

One such method utilizes an XSelect HSS T3 column with a gradient elution, achieving baseline separation of the target analytes in a short run time of five minutes. nih.govresearchgate.net The monitored mass-to-charge ratio (m/z) transitions for monohydroxy melphalan are typically m/z 287.1 → 228.0. nih.gov These assays have been validated according to regulatory guidelines and demonstrate good linearity over a range of concentrations, with one study reporting a calibration curve for monohydroxy melphalan from 7.94 to 1588 ng/mL. nih.gov The precision and accuracy of these methods are generally high, with coefficients of variation and bias well within acceptable limits. nih.gov

Another approach involves hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry, which can be advantageous for separating the more polar hydrolysis products of melphalan. nih.gov While some methods are designed for routine therapeutic drug monitoring, others are specifically developed to quantify the hydrolysis products to better understand their formation and clearance. nih.gov

The development of Ultra-Performance Liquid Chromatography (UPLC) methods, while often coupled with UV detection for the parent drug, has also laid the groundwork for faster analysis of its metabolites. nih.gov Initial UPLC experiments have shown the capability to separate dihydroxy melphalan, monohydroxy melphalan, and the parent melphalan with distinct retention times. nih.gov

These advanced analytical techniques are indispensable for elucidating the complex pharmacokinetic profile of melphalan and its metabolites, ultimately aiding in the optimization of treatment protocols.

| Analytical Technique | Sample Matrix | Key Features | Reported Calibration Range for Monohydroxy Melphalan | Reference |

| LC-MS/MS | Human Plasma | Simultaneous quantification of melphalan and its hydrolyzed metabolites (monohydroxy and dihydroxy melphalan). | 7.94-1588 ng/mL | nih.gov |

| LC-MS/MS with HILIC | Human Plasma | Specifically developed to determine melphalan hydrolysis products. | Not specified for monohydroxy melphalan alone. | nih.gov |

| UPLC-UV | Human Plasma | Demonstrated separation of melphalan and its hydroxy-metabolites. | Not established for quantification of monohydroxy melphalan. | nih.gov |

Integration with Proteomics and Genomics for Systems-Level Understanding of its Biological Effects

To move beyond the classical understanding of monohydroxy melphalan as a simple hydrolysis product, researchers are increasingly integrating proteomic and genomic approaches. These systems-level analyses aim to build a comprehensive picture of the cellular responses to this metabolite, identifying key proteins and genetic pathways that are modulated upon exposure.

Proteomics: Proteomic studies involve the large-scale analysis of proteins and their post-translational modifications. In the context of monohydroxy melphalan, this can reveal how the compound, in conjunction with its parent drug, alters the cellular proteome. Techniques like mass spectrometry-based proteomics can identify proteins that are differentially expressed or modified in cells treated with melphalan. This can help in identifying biomarkers of response or resistance. For example, peptide mapping, a bottom-up proteomic approach, is used to characterize proteins and their post-translational modifications, such as oxidation and deamidation, which can be influenced by drug exposure. sigmaaldrich.com

Genomics: Genomic analyses, on the other hand, focus on the changes in gene expression that occur in response to monohydroxy melphalan. Microarray or next-generation sequencing (NGS) technologies can be used to profile the transcriptome of cells, revealing which genes are up- or down-regulated. This can provide insights into the activation or suppression of cellular pathways involved in DNA repair, apoptosis, cell cycle control, and stress responses. For instance, studies on high-dose melphalan have highlighted significant inter-patient variability, which may be partly explained by inherent differences in the genomic and proteomic landscapes of individual patients' cells. nih.gov

By integrating these 'omics' data, researchers can construct detailed network models of the biological effects of monohydroxy melphalan. This integrated approach is crucial for identifying novel therapeutic targets and for developing personalized medicine strategies where the metabolic profile of melphalan in a patient can be linked to their specific genomic and proteomic markers.

Role in Understanding and Overcoming Mechanisms of Drug Resistance in Preclinical Models

Drug resistance is a major obstacle in cancer therapy, and understanding the role of metabolites like monohydroxy melphalan is critical. Preclinical models, including cell lines and animal models, are invaluable tools for investigating the mechanisms by which cancer cells become resistant to melphalan and its derivatives.

Research in preclinical models is focused on several potential mechanisms of resistance that could be influenced by monohydroxy melphalan:

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump drugs out of the cell, reducing their intracellular concentration.

Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage, the primary mechanism of melphalan's action, can lead to resistance.

Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in programmed cell death can make cells less susceptible to drug-induced apoptosis.

Metabolic Inactivation: Increased metabolism of melphalan to less active forms, including the potential for further modification of monohydroxy melphalan, could contribute to resistance.

By studying these mechanisms in resistant preclinical models, researchers can identify strategies to overcome them. This may involve the use of combination therapies, where a second agent is used to inhibit a specific resistance mechanism, or the development of novel agents that are not susceptible to these resistance pathways. The insights gained from these preclinical studies are essential for designing more effective clinical trials and improving patient outcomes.

Exploration of Novel Cellular Targets and Pathways Beyond Direct DNA Damage

While the primary mechanism of action of melphalan is through the alkylation of DNA, leading to interstrand cross-links, there is a growing interest in the off-target effects and alternative cellular pathways affected by both the parent drug and its metabolites like monohydroxy melphalan. nih.gov The chemical reactivity of the alkylating groups in these compounds suggests that they can interact with other nucleophilic macromolecules in the cell, not just DNA.

Protein Alkylation: One important area of investigation is the alkylation of proteins. The electrophilic nature of melphalan and its metabolites can lead to covalent modification of amino acid residues such as cysteine, histidine, and lysine (B10760008) in various proteins. This can alter the structure and function of key cellular proteins, including enzymes involved in critical metabolic pathways, signaling proteins, and structural components of the cell. The consequences of such protein alkylation are not yet fully understood but could contribute to cellular stress, disruption of signaling cascades, and even trigger immune responses.

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded or damaged proteins, potentially caused by direct alkylation, can lead to a cellular stress response known as the unfolded protein response (UPR) or ER stress. Prolonged ER stress can trigger apoptosis, suggesting an alternative pathway through which melphalan and its metabolites might exert their cytotoxic effects.

Mitochondrial Effects: The mitochondria, being central to cellular metabolism and apoptosis, are another potential target. Drug-induced damage to mitochondrial proteins or DNA could disrupt energy production and initiate the intrinsic apoptotic pathway.

Investigating these non-canonical targets and pathways is crucial for a complete understanding of the biological activity of monohydroxy melphalan. This knowledge could open up new avenues for therapeutic intervention, potentially by combining melphalan with agents that target these alternative pathways to enhance its efficacy or overcome resistance.

Methodological Advancements in In Vitro and In Vivo Research Models for Monohydroxy Melphalan (hydrochloride)

The development of more sophisticated and clinically relevant research models is essential for accurately studying the effects of monohydroxy melphalan. Traditional two-dimensional (2D) cell cultures and standard animal models have provided valuable foundational knowledge, but newer models are emerging that better recapitulate the complexity of human physiology and disease.

In Vitro Model Advancements:

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cell culture systems, such as spheroids and patient-derived organoids, offer a more realistic in vitro environment compared to 2D monolayers. These models mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in solid tumors. Studying the effects of monohydroxy melphalan in these models can provide more accurate predictions of its activity in vivo.

Microfluidic "Lab-on-a-Chip" Systems: These devices allow for the precise control of the cellular microenvironment and can be used to model physiological processes such as drug metabolism and transport across tissue barriers. They can be particularly useful for studying the pharmacokinetics of melphalan and the formation and effects of its metabolites in a controlled setting.

Co-culture Systems: To better model the tumor microenvironment, cancer cells can be co-cultured with other cell types, such as fibroblasts, endothelial cells, and immune cells. These systems can be used to investigate how the interactions between different cell types influence the response to monohydroxy melphalan.

In Vivo Model Advancements:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered to be more predictive of clinical outcomes than traditional cell line-based xenografts. These models preserve the cellular and genetic heterogeneity of the original tumor and can be used to study inter-patient variability in response to melphalan therapy.

Humanized Mouse Models: These are immunodeficient mice that have been engrafted with a functional human immune system. They are particularly valuable for studying the interplay between chemotherapy and the immune system and for evaluating the potential of combination therapies that include immunomodulatory agents.

Advanced Imaging Techniques: The development of high-resolution in vivo imaging techniques, such as intravital microscopy and molecular imaging, allows for the real-time visualization of drug distribution, target engagement, and cellular responses within a living animal. These techniques can provide unprecedented insights into the dynamic effects of monohydroxy melphalan at the cellular and tissue level.

By leveraging these advanced research models, scientists can gain a more nuanced and clinically relevant understanding of the role of monohydroxy melphalan in the context of high-dose melphalan therapy.

Q & A

Q. What experimental models are optimal for studying the DNA alkylation/crosslinking mechanisms of Monohydroxy Melphalan (hydrochloride)?